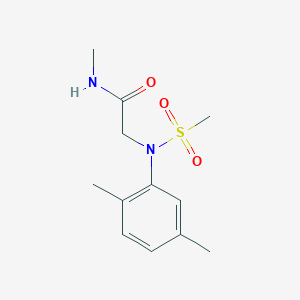
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of extensive research.
Mecanismo De Acción
The exact mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to increase the number of immune cells, such as macrophages and natural killer cells, in tumors.
Biochemical and Physiological Effects
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines, such as tumor necrosis factor alpha (TNF-alpha) and interferon gamma (IFN-gamma), in the blood and tumors of mice. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the number of immune cells, such as macrophages and natural killer cells, in tumors. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to decrease the levels of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is that it has been shown to have anti-tumor effects in preclinical models. This makes it a promising candidate for further study in humans. However, there are also limitations to the use of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have variable efficacy depending on the type of cancer being treated.
Direcciones Futuras
There are several future directions for research on N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of combination therapies that include N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. For example, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the effects of radiation therapy in preclinical models. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide treatment. Finally, there is ongoing research to identify new analogs of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide that may have improved efficacy and safety profiles.
Conclusion
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule drug that has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical models, and several clinical trials have been conducted to evaluate its efficacy in humans. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by activating the immune system to attack cancer cells, and it has a number of biochemical and physiological effects. While there are limitations to the use of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments, there are also several promising future directions for research.
Métodos De Síntesis
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process starting with 2,5-dimethylphenylacetonitrile. The nitrile group is then converted to an amide using methylamine, and the resulting compound is reacted with methanesulfonyl chloride to produce N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. The synthesis of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is relatively straightforward and can be performed on a large scale.
Aplicaciones Científicas De Investigación
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical models, and several clinical trials have been conducted to evaluate its efficacy in humans. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-6-10(2)11(7-9)14(18(4,16)17)8-12(15)13-3/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOUDFUZOZVTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


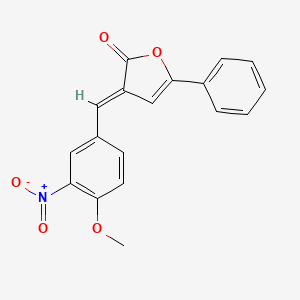
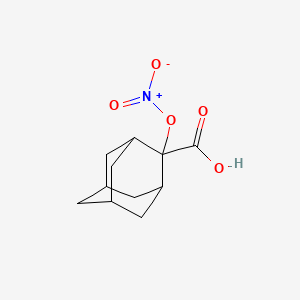

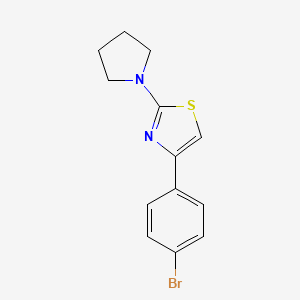
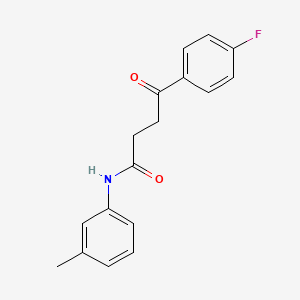

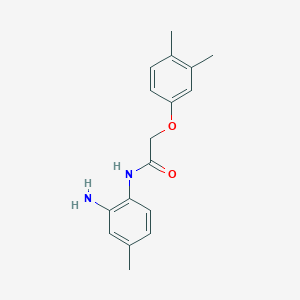

![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
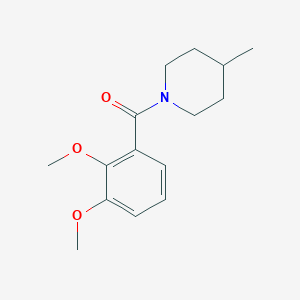

![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)